molecular formula C9H16O3 B6183743 rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis CAS No. 98814-12-1

rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

Cat. No.: B6183743
CAS No.: 98814-12-1
M. Wt: 172.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis typically involves the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent reaction control would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxocyclohexaneacetic acid or 3-carboxycyclohexaneacetic acid.

    Reduction: Formation of 3-hydroxycyclohexylmethanol.

    Substitution: Formation of 3-chlorocyclohexylacetate or 3-bromocyclohexylacetate.

Scientific Research Applications

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, trans
  • Ethyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate
  • Methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate

Comparison: rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its trans isomer, the cis configuration may result in different spatial interactions and reactivity. The ethyl ester variant has a slightly different reactivity profile due to the longer alkyl chain, while the amino derivative introduces additional functionality for further chemical modifications .

Properties

CAS No.

98814-12-1

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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